molecular formula C17H19F2NO4 B6348599 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-73-6

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348599
CAS RN: 1326814-73-6
M. Wt: 339.33 g/mol
InChI Key: XJGZBRLBHRGPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, also known as 4-DFB, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research fields. 4-DFB is a member of the spiro compound family and has a unique structure that makes it particularly attractive for use in biochemical and physiological studies.

Scientific Research Applications

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. It has been used as a tool for studying the structure and function of proteins, as well as for studying the interactions between proteins and other biomolecules. It has also been used as a probe to study enzyme activity and as a potential inhibitor of certain enzymes. Additionally, 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been studied for its potential as a therapeutic agent for the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is not yet fully understood. It is thought to interact with proteins and other biomolecules in a manner similar to other spiro compounds, though the exact mechanism is not yet known. It is also possible that 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may act as an enzyme inhibitor, though this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid are not yet fully understood. However, it has been shown to interact with proteins and other biomolecules in a manner similar to other spiro compounds and may have potential therapeutic applications. Additionally, 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to inhibit certain enzymes and may have potential applications in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several advantages for use in laboratory experiments. It is a synthetic compound, so it can be easily synthesized and stored for extended periods of time. Additionally, it is relatively stable and can be used in a variety of different experiments. Some of the potential limitations of 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include its lack of specificity for certain proteins and its potential to act as an enzyme inhibitor.

Future Directions

There are several potential future directions for 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid research. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as an enzyme inhibitor and its interactions with other biomolecules. Finally, further research could be conducted to study its potential applications in drug discovery and development.

Synthesis Methods

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound and can be synthesized through a variety of methods. One common method for synthesizing 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves the reaction of 3,5-difluorobenzoyl chloride and 8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of anhydrous copper(II) sulfate and a base such as pyridine. This reaction is carried out at room temperature and yields 4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in high yields.

properties

IUPAC Name

4-(3,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO4/c1-10-2-4-17(5-3-10)20(14(9-24-17)16(22)23)15(21)11-6-12(18)8-13(19)7-11/h6-8,10,14H,2-5,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGZBRLBHRGPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.